Piribedil

説明

Piribedil has been investigated in Parkinson's Disease.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for parkinson disease.

A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.

特性

IUPAC Name |

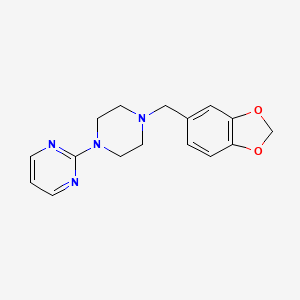

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride) | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045188 | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3605-01-4 | |

| Record name | Piribedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piribedil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piribedil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piribedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piribedil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIBEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piribedil on D2/D3 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, primarily characterized by its interaction with dopamine D2 and D3 receptors.[1][2][3] Clinically utilized in the management of Parkinson's disease, its therapeutic effects are rooted in its ability to modulate dopaminergic neurotransmission.[1][2][4] This document provides a comprehensive technical overview of this compound's mechanism of action at D2 and D3 receptors, detailing its binding characteristics, functional activity, downstream signaling pathways, and the key experimental protocols used for its characterization.

Molecular Interactions and Binding Affinity

This compound acts as a selective, non-ergot partial agonist at D2 and D3 dopaminergic receptors.[5][6] Autoradiographic studies have demonstrated that this compound exhibits a notable preference for the D3 receptor subtype over the D2 receptor.[7][8] This preferential binding may contribute to its specific clinical profile. Its affinity for D1-family receptors is negligible.[7] In addition to its dopaminergic activity, this compound also functions as an antagonist at α2-adrenergic receptors, which may contribute to its overall therapeutic effects on motor function and cognition.[1][6]

Quantitative Binding Data

The binding affinity of this compound for dopamine receptor subtypes has been quantified using radioligand binding assays. The following table summarizes key findings from in vitro studies.

| Receptor Subtype | Ligand Used for Assay | Parameter | Value (nM) | Brain Region/System | Reference |

| Dopamine D3 | [3H]7-OH-DPAT | IC50 | 30 - 60 | Rat Limbic Regions | [7] |

| Dopamine D2-like | [3H]spiperone | IC50 | 100 - 1000 | Rat Striatum, N. Accumbens | [7] |

| Dopamine D2 | Not Specified | Ki | 132 | Human | [9] |

| Dopamine D1 | Not Specified | IC50 | > 10,000 | Rat Brain | [7] |

-

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

-

Ki: The inhibition constant for a drug; the concentration required to produce half-maximum inhibition.

Functional Activity and Signaling Pathways

As a partial agonist, this compound binds to and activates D2 and D3 receptors but with a lower intrinsic efficacy compared to the endogenous ligand, dopamine.[5][6] This partial agonism is particularly relevant in dopamine-depleted states like Parkinson's disease, where it can provide sufficient stimulation to alleviate motor symptoms while potentially reducing the risk of overstimulation associated with full agonists.[6]

Both D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that couple primarily to the Gαi/o class of G-proteins.[10][11][12][13] The canonical signaling pathway initiated by this compound binding involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][14][15]

Beyond cAMP modulation, activation of D2/D3 receptors by this compound can trigger a spectrum of downstream events through both the Gαi/o and Gβγ subunits, including:

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibition of voltage-gated calcium channels.[14][15][16]

-

Activation of Kinase Pathways: Stimulation of other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[14]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Parkinson's disease: pathological mechanisms and actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]

- 6. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

Piribedil: A Technical Whitepaper on its Alpha-2 Adrenergic Antagonism

For Immediate Release

This document provides a detailed technical overview of the non-ergoline dopamine agonist Piribedil, with a specific focus on its well-characterized antagonist properties at alpha-2 (α2) adrenergic receptors. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key quantitative data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive understanding of this compound's dual mechanism of action.

Executive Summary

This compound is a therapeutic agent primarily used in the treatment of Parkinson's disease, where its efficacy is attributed to its role as a dopamine D2/D3 receptor agonist.[1] However, a significant and clinically relevant aspect of its pharmacological profile is its antagonist activity at α2-adrenergic receptors.[2] This antagonism contributes to its overall therapeutic effect by modulating adrenergic neurotransmission, which can influence motor function, cognition, and mood.[3] This whitepaper consolidates the available scientific data to elucidate the specifics of this compound's interaction with α2-adrenergic receptor subtypes.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The interaction of this compound with human α2-adrenergic receptors has been quantified through rigorous in vitro studies. The following tables summarize the binding affinity (pKi) and functional antagonist potency (pKb/pA2) of this compound at the three human α2-adrenergic receptor subtypes: α2A, α2B, and α2C.

Table 2.1: this compound Binding Affinity at Human α2-Adrenergic Receptors

| Receptor Subtype | pKi | Ki (nM) |

| hα2A-AR | 7.1 | ~79.4 |

| hα2B-AR | 6.5 | ~316.2 |

| hα2C-AR | 7.2 | ~63.1 |

| Data derived from Millan et al. (2001).[2] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. |

Table 2.2: this compound Functional Antagonism at Human α2-Adrenergic Receptors

| Assay Type | Receptor Subtype | Parameter | Value |

| [³⁵S]GTPγS Binding | hα2A-AR | pKb | 6.5 |

| [³⁵S]GTPγS Binding | hα2C-AR | pKb | 6.9 |

| Schild Analysis | hα2A-AR | pA2 | 6.5 |

| Data derived from Millan et al. (2001).[2] pKb is the negative logarithm of the antagonist equilibrium dissociation constant determined in functional assays. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |

These data indicate that this compound possesses a comparable and relatively high affinity for the hα2A and hα2C adrenoceptor subtypes, with a lower affinity for the hα2B subtype.[2] The functional assay data confirm that this binding translates into competitive antagonism at these receptors.[2]

Signaling Pathways

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Antagonism of these receptors by this compound inhibits this canonical signaling cascade.

Canonical α2-Adrenergic Signaling and this compound's Point of Intervention

Upon binding of an agonist like norepinephrine, the α2-adrenergic receptor activates the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] this compound, by acting as a competitive antagonist, binds to the receptor but does not induce the conformational change necessary for Gi protein activation. Consequently, it blocks the agonistic effects of endogenous catecholamines like norepinephrine, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.[2]

Figure 1: this compound's antagonism of the α2-adrenergic signaling pathway.

Key Experimental Protocols

The characterization of this compound as an α2-adrenergic antagonist relies on established in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand that has a known high affinity for the receptor.[7][8]

-

Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenergic receptor subtypes.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing a single subtype of the human α2-adrenergic receptor (e.g., CHO or HEK-293 cells).[7]

-

A suitable radioligand with high affinity for α2-receptors (e.g., [³H]-Rauwolscine).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Incubation: In assay tubes, a fixed concentration of cell membranes and radioligand are incubated with increasing concentrations of unlabeled this compound.[9]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[9]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 2: Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Functional Assay (for determining Functional Antagonism, pKb)

This is a functional assay that measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation.[10][11] It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.

-

Objective: To determine the functional antagonist potency (pKb) of this compound at Gi/o-coupled α2-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

A known α2-adrenergic agonist (e.g., norepinephrine).

-

Unlabeled this compound at various concentrations.

-

GDP (to ensure G-proteins are in an inactive state at baseline).

-

Assay buffer.

-

-

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of the α2-agonist is added to stimulate the receptors.

-

[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to the mixture. Upon receptor activation, the Gi protein releases GDP and binds [³⁵S]GTPγS.[10]

-

Incubation: The reaction is allowed to proceed for a set period.

-

Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from the free form, typically by filtration.

-

Quantification: The amount of receptor-bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is measured. The data are used to calculate the antagonist's potency, often expressed as a pKb value.[2]

-

Conclusion

The data presented in this whitepaper firmly establish this compound as a competitive antagonist at α2-adrenergic receptors, with a preference for the α2A and α2C subtypes. This mechanism is distinct from its primary action as a dopamine D2/D3 agonist and is a critical component of its overall pharmacological profile. The blockade of α2-adrenergic receptors can lead to increased noradrenergic neurotransmission, which may contribute to the observed clinical benefits of this compound in motor control, mood, and cognition.[3] A thorough understanding of this dual action is essential for the rational design of future therapeutic strategies and for optimizing the clinical application of this compound.

References

- 1. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 2. Antiparkinsonian agent this compound displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Piribedil's Influence on Cerebral Blood Flow: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil, a non-ergot dopamine agonist with antagonist properties at α2-adrenergic receptors, has been primarily utilized in the management of Parkinson's disease and cognitive deficits.[1][2][3][4][5] Beyond its established roles in motor and cognitive function enhancement, a growing body of evidence suggests that this compound exerts a significant influence on cerebral hemodynamics. This technical guide provides an in-depth analysis of this compound's effect on cerebral blood flow (CBF), consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying mechanisms and experimental approaches. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals investigating the cerebrovascular effects of this compound.

Quantitative Effects of this compound on Cerebral Blood Flow

The following tables summarize the key quantitative findings from clinical and preclinical studies on the impact of this compound on cerebral blood flow.

Table 1: Human Studies

| Study Population | This compound Dosage | Route of Administration | Cerebral Blood Flow (CBF) Change | Measurement Technique | Reference |

| Normal Human Volunteers (n=10) | 0.1 mg/kg | Intravenous (30 min) | No significant variation | Not Specified | [6] |

| Normal Human Volunteers (n=10) | 0.2 mg/kg | Intravenous (30 min) | 21.8% increase (p ≤ 0.005) | Not Specified | [6] |

| Young Healthy Male Volunteers (n=12) | 3 mg | Intravenous (2 hours) | Improved alertness and information processing speed | Electroencephalogram (EEG) | [7] |

Table 2: Animal Studies

| Animal Model | This compound Dosage | Route of Administration | Cerebral Blood Flow (CBF) Change | Cerebral Oxygen Consumption (CMRO2) Change | Measurement Technique | Reference |

| Baboons | Dose-dependent | Intravenous | Marked increases | Marked increases | Not Specified | [6] |

| Anesthetized Baboons | 0.1 mg/kg | Intravenous | 40% +/- 10% increase | 13% +/- 10% increase | Not Specified | [8] |

| Anesthetized Baboons | 1 mg/kg | Intravenous | 49% +/- 14% increase | 17% +/- 6% increase | Not Specified | [8] |

Experimental Protocols

A variety of methodologies have been employed to investigate the effects of this compound on cerebral blood flow. These techniques provide insights into different aspects of cerebrovascular function, from global perfusion to regional changes.

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a functional imaging technique that can quantify regional cerebral blood flow (rCBF) and metabolism.

-

Radiotracer: Typically, 15O-labeled water (H215O) is used as a tracer for CBF measurement due to its free diffusibility across the blood-brain barrier.[9][10]

-

Procedure:

-

A baseline PET scan is acquired to measure resting CBF.

-

This compound is administered, often intravenously, at the desired dose.

-

A second PET scan is performed following drug administration to measure changes in CBF.

-

Arterial blood sampling is often required to obtain an arterial input function for kinetic modeling of CBF.[9]

-

-

Data Analysis: Dynamic PET data is used to generate quantitative maps of CBF, allowing for voxel-wise statistical comparisons between baseline and post-drug conditions.

Single-Photon Emission Computed Tomography (SPECT)

SPECT is another nuclear medicine imaging technique used to assess regional cerebral blood flow.

-

Radiotracer: Common radiotracers for SPECT-based CBF measurement include 99mTc-HMPAO (hexamethylpropylene amine oxime) and 99mTc-ECD (ethyl cysteinate dimer).[11][12] These agents are "metabolically trapped" in the brain in proportion to blood flow.[11]

-

Procedure:

-

A baseline SPECT scan is performed after the injection of the radiotracer.

-

Following a suitable washout period, this compound is administered.

-

A second dose of the radiotracer is injected, and a post-treatment SPECT scan is acquired.

-

-

Data Analysis: The distribution of the radiotracer in the brain is imaged, providing a semi-quantitative or quantitative measure of regional cerebral blood flow. Changes between baseline and post-piribedil scans are then analyzed.

Transcranial Doppler (TCD) Sonography

Transcranial Doppler (TCD) is a non-invasive ultrasound technique that measures the velocity of blood flow in the major cerebral arteries.[13][14][15]

-

Procedure:

-

A Doppler probe is placed on the scalp over specific "windows" in the skull to insonate the cerebral arteries (e.g., middle cerebral artery).

-

Baseline blood flow velocities are recorded.

-

This compound is administered.

-

Continuous or repeated TCD measurements are taken to monitor changes in blood flow velocity.

-

-

Data Analysis: TCD provides real-time information on changes in cerebral blood flow velocity, which can be correlated with changes in cerebral perfusion.[16]

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for this compound's effect on cerebral blood flow.

Experimental Workflow

Caption: Generalized experimental workflow for assessing this compound's effect on CBF.

Mechanism of Action

This compound's influence on cerebral blood flow is believed to be multifactorial, stemming from its dual action as a dopamine D2/D3 receptor agonist and an α2-adrenergic receptor antagonist.[17]

-

Dopaminergic Pathway: The stimulation of dopamine D2/D3 receptors in the brain by this compound is thought to increase cerebral metabolic activity.[8] This heightened metabolic demand, in turn, likely triggers a secondary increase in cerebral blood flow to meet the elevated need for oxygen and nutrients.[8][17] This is supported by findings where this compound-induced increases in CBF were accompanied by a rise in cerebral oxygen consumption.[8]

-

Adrenergic Pathway: As an antagonist of α2-adrenergic receptors, this compound can enhance the release of norepinephrine.[17] This modulation of the adrenergic system may contribute to cerebral vasodilation, thereby directly increasing blood flow to certain brain regions.[17] This dual mechanism suggests that this compound may not only enhance neuronal activity but also directly improve the vascular supply to support this activity.

Conclusion

The available evidence strongly indicates that this compound can significantly increase cerebral blood flow in a dose-dependent manner.[6][8] This effect is likely mediated through a combination of increased cerebral metabolism secondary to dopaminergic stimulation and direct vasodilation via α2-adrenergic antagonism. The methodologies of PET, SPECT, and TCD have been instrumental in elucidating these effects. For drug development professionals, these findings highlight the potential of this compound and similar compounds in conditions where compromised cerebral perfusion is a key pathological feature. Further research is warranted to fully delineate the regional effects of this compound on CBF and to explore its therapeutic potential in a broader range of cerebrovascular and neurodegenerative disorders.

References

- 1. The dopamine agonist this compound with L-DOPA improves attentional dysfunction: relevance for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 3. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]

- 6. Effects of a dopaminergic agonist (this compound) on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psychomotor and cognitive effects of this compound, a dopamine agonist, in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerebral circulatory and metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interictal spikes increase cerebral glucose metabolism and blood flow: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. radiopaedia.org [radiopaedia.org]

- 12. Changes in cerebral blood flow detected by SPECT in type 1 and type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcranial Doppler sonography for blood flow velocity measurement during pharmacological tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. caspjim.com [caspjim.com]

- 16. Can transcranial Doppler really detect reduced cerebral perfusion states? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

The Dual Dopaminergic and Adrenergic Action of Piribedil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile characterized by its dual action on both the dopaminergic and adrenergic systems.[1] Primarily recognized for its efficacy in treating the motor and non-motor symptoms of Parkinson's disease, its mechanism of action extends beyond simple dopamine receptor agonism.[2][3] This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate its dual action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of dopaminergic and adrenergic modulation in the central nervous system.

Receptor Binding Profile

This compound exhibits a distinct binding profile, acting as a partial agonist at dopamine D2 and D3 receptors and an antagonist at α2-adrenergic receptors.[4] This dual functionality is critical to its therapeutic effects. The affinity of this compound for various receptor subtypes has been quantified through numerous in vitro studies, and the key findings are summarized in the tables below.

Dopaminergic Receptor Affinities

This compound demonstrates a higher affinity for the D3 receptor subtype compared to the D2 receptor, and a notably low affinity for the D1 receptor subtype.[1][5]

| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Binding Affinity (IC50) | Species | Reference(s) |

| Dopamine D2 | 130 nM | 6.9 | 100-1000 nM | Human/Rat | [2][6] |

| Dopamine D3 | 240 nM | - | 30-60 nM | Human/Rat | [1][2] |

| Dopamine D1 | >10,000 nM | - | >10,000 nM | Rat | [1] |

Adrenergic Receptor Affinities

This compound displays a comparable affinity for α2A and α2C adrenergic receptor subtypes, where it acts as an antagonist.[6] Its affinity for α1 and β-adrenergic receptors is considerably lower.

| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Functional Activity (pKb/pA2) | Species | Reference(s) |

| α2A-Adrenergic | - | 7.1 | 6.5 (pKb/pA2) | Human | [6] |

| α2B-Adrenergic | - | 6.5 | - | Human | [6] |

| α2C-Adrenergic | - | 7.2 | 6.9 (pKb) | Human | [6] |

| α1-Adrenergic | - | 5.9 | 5.6 (pKb) | Rat/Human | [6] |

Signaling Pathways

The dual action of this compound results in the modulation of two key neurotransmitter systems through distinct signaling cascades.

Dopaminergic Pathway (D2/D3 Partial Agonism)

As a partial agonist at D2 and D3 receptors, which are Gi/o-coupled, this compound modulates the adenylyl cyclase pathway. By partially activating these receptors, it leads to a submaximal inhibition of adenylyl cyclase, resulting in a controlled decrease in intracellular cyclic AMP (cAMP) levels. This contrasts with a full agonist, which would cause a more pronounced and sustained reduction in cAMP.

Figure 1: this compound's partial agonism at D2/D3 receptors leading to modulated inhibition of adenylyl cyclase.

Adrenergic Pathway (α2 Antagonism)

This compound's antagonist action at presynaptic α2-adrenergic autoreceptors is a key aspect of its dual mechanism. By blocking these inhibitory autoreceptors on noradrenergic neurons, this compound disinhibits the release of norepinephrine (NE). This leads to increased synaptic concentrations of NE, which can then act on postsynaptic α1 and β-adrenergic receptors, contributing to procognitive and antidepressant-like effects.[6][7]

Figure 2: this compound's antagonism of presynaptic α2-autoreceptors enhances norepinephrine release.

Experimental Protocols

The characterization of this compound's dual action has been achieved through a variety of in vitro and in vivo experimental paradigms. The following sections detail the methodologies of key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its receptor targets.

Objective: To determine the affinity (Ki) of this compound for dopamine and adrenergic receptor subtypes.

General Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, α2A, α2C) or from homogenized brain tissue (e.g., rat cortex) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2-like receptors, [³H]RX821002 for α2-receptors) at a fixed concentration and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: General workflow for a radioligand binding assay to determine receptor affinity.

Functional Assays: [³⁵S]GTPγS Binding

This assay measures the functional consequence of receptor activation, specifically the activation of G-proteins.

Objective: To determine the functional activity (agonist, antagonist) of this compound at D2/D3 and α2 receptors.

Methodology:

-

Membrane Preparation: As described for radioligand binding assays.

-

Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (this compound). To test for antagonist activity, membranes are incubated with a known agonist (e.g., norepinephrine for α2 receptors) in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.

-

Quantification: Radioactivity on the filters is measured.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-induced [³⁵S]GTPγS binding indicates antagonist activity. Potency (EC50) and efficacy (Emax) for agonists, and inhibitory constants (pKb or pA2) for antagonists, are calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of this compound administration on dopamine and norepinephrine levels in specific brain regions (e.g., frontal cortex, hippocampus).[6]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously).

-

Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated and expressed as a percentage of the basal level.

Figure 4: Workflow for an in vivo microdialysis experiment to measure neurotransmitter release.

Preclinical and Clinical Data

The dual dopaminergic and adrenergic action of this compound translates into a unique therapeutic profile, with effects on both motor and non-motor symptoms of Parkinson's disease.

Preclinical Evidence in Animal Models

Studies in rodent models of Parkinson's disease, typically using unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, have demonstrated the efficacy of this compound in reversing motor deficits.

| Animal Model | This compound Dose | Observed Effect | Reference(s) |

| 6-OHDA lesioned rat | 5-40 mg/kg | Reduction in apomorphine-induced rotational behavior | [8] |

| 6-OHDA lesioned rat | 0.3 mg/kg (chronic) | Reversal of akinetic deficits and improvement in attentional deficits | [9] |

| MPTP-treated marmoset | 4-5 mg/kg (oral) | Reversal of motor deficits and increased locomotor activity | [10] |

Clinical Efficacy in Parkinson's Disease

Clinical trials have consistently shown that this compound, as monotherapy or as an adjunct to levodopa, improves motor function in patients with Parkinson's disease. The Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) is a primary outcome measure in these studies.

| Study Design | This compound Dose | Comparator | Key Outcome (UPDRS Part III Improvement) | Reference(s) |

| 7-month, randomized, double-blind | 150-300 mg/day | Placebo | -4.9 points (vs. +2.6 for placebo) | [2] |

| 12-month, randomized, double-blind | 150 mg/day | Bromocriptine (25 mg/day) | -7.9 points (vs. -8.0 for bromocriptine) | [6] |

| 6-month, randomized, placebo-controlled | 150 mg/day | Placebo | -10.0 points (vs. -6.7 for placebo) | [7] |

Effects on Cognitive Function

The α2-adrenergic antagonist properties of this compound are thought to contribute to its beneficial effects on cognitive function and mood.[3]

| Population | Study Design | this compound Dose | Key Cognitive Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | | Young healthy volunteers | Randomized, double-blind, crossover | 3 mg (IV) | Improved simple reaction time, immediate and delayed free recall |[11] | | Patients with Mild Cognitive Impairment | 90-day, randomized, double-blind | 50 mg/day | Significant increase in MMSE scores | - | | Parkinson's disease patients | 12-month, randomized, double-blind | 150 mg/day | Significant improvement in Wisconsin Card Sorting Test performance |[6] |

Conclusion

This compound's unique dual mechanism of action, combining partial agonism at dopamine D2/D3 receptors with antagonism of α2-adrenergic receptors, underpins its broad therapeutic utility in Parkinson's disease. The dopaminergic component primarily addresses the core motor symptoms, while the adrenergic component likely contributes to the observed benefits in non-motor domains such as cognition and mood. This technical guide has provided a detailed overview of the quantitative pharmacology, signaling pathways, and key experimental methodologies that form the basis of our understanding of this compound's complex and clinically relevant actions. Further research into the nuanced interactions between these two neurotransmitter systems will continue to refine our understanding and optimize the therapeutic application of this and similar dual-acting compounds.

References

- 1. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiparkinsonian agent this compound displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Retinal dopaminergic receptor affinity and ocular pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ki Summary [bindingdb.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Piribedil's Impact on Non-Motor Symptoms of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Piribedil's effects on the non-motor symptoms (NMS) of Parkinson's disease (PD). It synthesizes data from key clinical and preclinical studies, focusing on the pharmacological mechanisms, clinical efficacy, and experimental methodologies. The content is structured to offer a detailed resource for professionals in the field of neuroscience and drug development.

Core Pharmacological Profile of this compound

This compound is a non-ergot dopamine agonist with a unique pharmacological profile that distinguishes it from other drugs in its class.[1] Its primary mechanism involves acting as a partial agonist at dopamine D2 and D3 receptors.[2][3] This action helps compensate for the reduced dopamine levels characteristic of Parkinson's disease, addressing both motor and some non-motor symptoms.[2]

Beyond its dopaminergic activity, this compound also functions as an antagonist at α2-adrenergic receptors.[2][4] This antagonism enhances the release of norepinephrine, a neurotransmitter implicated in alertness and cognitive function.[2] This dual-action mechanism is thought to underlie its observed effects on specific non-motor domains like apathy and cognitive dysfunction.[1][2] The drug has minimal to negligible affinity for serotoninergic, cholinergic, and histaminergic receptors, which contributes to its specific side-effect profile.[4][5]

Efficacy in Treating Apathy

Apathy, defined as a lack of motivation with reduced goal-directed behavior and emotional involvement, is a prevalent NMS in Parkinson's disease.[6] this compound has demonstrated significant efficacy in treating parkinsonian apathy, particularly in patients who have undergone subthalamic nucleus (STN) deep brain stimulation (DBS).[7]

Key Clinical Trial Data

A pivotal study by Thobois et al. (2013) provides Class II evidence for this compound's efficacy in treating apathy.[8] This randomized, placebo-controlled, double-blind trial investigated the effects of this compound on apathy in PD patients following STN-DBS.[6][8]

| Outcome Measure | This compound Group (Change) | Placebo Group (Change) | P-value |

| Primary Endpoint | |||

| Starkstein Apathy Scale Score | -34.6% | -3.2% | P = 0.015[8] |

| Exploratory Endpoints | |||

| Robert Inventory Score | -46.6% | +2.3% | P = 0.005[8] |

| Hamilton Depression Scale Score | Improvement | No significant change | P = 0.05[8] |

| Secondary Endpoints | |||

| Snaith-Hamilton Pleasure Scale (Anhedonia) | -49.0% | -5.6% | P = 0.08 (Trend)[8] |

| PDQ-39 (Quality of Life) | -16.2% | +6.7% | P = 0.08 (Trend)[8] |

| Beck Depression Inventory | -19.8% | +1.4% | Not Significant[8] |

| Beck Anxiety Inventory | -22.8% | -8.3% | Not Significant[8] |

Experimental Protocol: Thobois et al. (2013)

-

Study Design: A 12-week, prospective, placebo-controlled, randomized, double-blinded trial.[6][8]

-

Participant Population: 37 patients with Parkinson's disease who developed apathy (defined as a Starkstein Apathy Scale score > 14) following subthalamic nucleus stimulation.[6][8]

-

Intervention: Patients were randomized to receive either this compound (n=19), titrated up to 300 mg/day, or a placebo (n=18) for 12 weeks.[6][8]

-

Primary Outcome Measure: The primary endpoint was the change in the Starkstein Apathy Scale score from baseline to the 12-week follow-up.[6][8]

-

Secondary and Exploratory Measures: A range of scales were used to assess depression, anxiety, quality of life, and anhedonia, including the Beck Depression and Anxiety Inventories, the PDQ-39, the Snaith-Hamilton Pleasure Scale, the Robert Inventory, and the Hamilton Depression Scale.[6][8]

-

Statistical Analysis: An intention-to-treat analysis of covariance (ANCOVA) was performed to compare the effects of the two treatments, with statistical significance set at P < 0.05.[6][8]

Impact on Cognitive Function

The effect of this compound on cognitive impairments in PD is an area of active investigation, with preclinical data suggesting potential benefits, though clinical evidence remains less definitive.[9][10] Cognitive deficits in PD primarily affect executive and visuospatial functions, processing speed, and attention.[11]

Preclinical Evidence

A study in a 6-hydroxydopamine-lesioned rat model of Parkinson's disease investigated this compound's effect on attentional dysfunction.[12]

| Treatment Group | Outcome on Attentional Deficits |

| This compound (0.3 mg/kg for 3 weeks) | Progressive improvement in attentional deficits.[12] |

| This compound (0.3 mg/kg) + L-DOPA (3 mg/kg) | Rapid and full recovery of preoperative performance.[12] |

This study suggests that this compound, particularly in combination with L-DOPA, may restore cognitive deficits related to attention.[12] The proposed mechanism involves the synergy between this compound's D2/D3 agonism and α2-adrenergic antagonism with L-DOPA's broader dopaminergic replacement.[1][12]

Clinical Observations

Clinical evidence for cognitive benefits is more varied. While some reviews suggest a positive effect on cognitive functions, a randomized clinical trial (NCT01007864) found no significant changes in reaction time or neuropsychological test results in PD patients with excessive daytime sleepiness when they were switched from pramipexole or ropinirole to this compound.[9][11] A meta-analysis indicated that adding this compound to levodopa treatment significantly decreased the UPDRS Part I score, which assesses non-motor aspects including mentation, depression, and motivation, suggesting a potential benefit in this domain.[13] Further dedicated, large-scale clinical trials are required to fully elucidate this compound's role in managing cognitive impairment in PD.

Effects on Other Non-Motor Symptoms

Pilot studies and clinical observations suggest this compound may also positively influence other NMS.[5][14]

-

Depression and Anhedonia: The Thobois et al. (2013) study showed a statistically significant improvement in depression as measured by the Hamilton Depression Scale (P=0.05) and a strong trend toward improvement in anhedonia (P=0.08).[8]

-

Daytime Sleepiness: this compound is presumed to have a positive effect on increased daytime sleepiness.[9][10]

-

Overall NMS Burden: A meta-analysis showed that combining this compound with levodopa significantly improved the overall clinical efficacy compared to levodopa alone (RR 1.29, 95% CI: 1.18-1.41) and led to a significant decrease in the UPDRS I score, without increasing drug-related toxicities.[13]

Conclusion

This compound presents a compelling therapeutic option for managing specific non-motor symptoms in Parkinson's disease. Its dual D2/D3 agonism and α2-adrenergic antagonism provide a unique pharmacological basis for its observed effects. The strongest evidence supports its use in treating parkinsonian apathy, with a well-designed randomized controlled trial demonstrating significant clinical improvement.[7][8] Its potential benefits for cognitive function, particularly attention, are supported by preclinical data, though clinical confirmation is still needed.[12] Further research should focus on large-scale, targeted clinical trials to validate its efficacy across the broader spectrum of non-motor symptoms and to better define the patient populations most likely to benefit from its unique mechanism of action.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Update on treatments for nonmotor symptoms of Parkinson's disease—an evidence‐based medicine review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parkinsonian apathy responds to dopaminergic stimulation of D2/D3 receptors with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 10. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 11. mdpi.com [mdpi.com]

- 12. The dopamine agonist this compound with L-DOPA improves attentional dysfunction: relevance for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Piribedil: A Deep Dive into its Cellular and Molecular Mechanisms of Action

For Immediate Release

This technical guide offers an in-depth exploration of the cellular and molecular targets of Piribedil, a non-ergot dopamine agonist with a unique pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's interactions with key neurotransmitter systems, detailing its binding affinities, functional activities, and downstream signaling effects.

Executive Summary

This compound is a therapeutic agent primarily utilized in the management of Parkinson's disease. Its clinical efficacy is rooted in a distinct dual mechanism of action: partial agonism at dopamine D2 and D3 receptors and antagonism at α2-adrenergic receptors.[1][2][3] This unique combination not only addresses the motor symptoms associated with dopamine deficiency but may also contribute to the mitigation of non-motor symptoms.[4][5] This guide will dissect the molecular interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to provide a comprehensive understanding of its pharmacological action.

Primary Cellular Targets and Binding Affinities

This compound's therapeutic effects are predominantly mediated through its interaction with dopamine and adrenergic receptors.

Dopamine D2 and D3 Receptors

This compound acts as a partial agonist at both D2 and D3 dopamine receptors.[2][3][6] This partial agonism is crucial in dopamine-depleted states like Parkinson's disease, as it provides sufficient stimulation to alleviate motor dysfunction while potentially limiting the adverse effects associated with the overstimulation of normosensitive D2 receptors in other brain regions.[2][5] Notably, some studies suggest that this compound exhibits a higher affinity for the D3 receptor subtype compared to the D2 receptor.[7][8]

Alpha-2 Adrenergic Receptors

In addition to its dopaminergic activity, this compound functions as an antagonist at α2-adrenergic receptors.[1][2] This antagonistic action at presynaptic α2-adrenoceptors enhances the release of norepinephrine, which can contribute to improved alertness and cognitive function.[1][9] This dual action on both dopaminergic and adrenergic systems may explain some of the cognitive benefits observed in patients treated with this compound.[1]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the reported binding affinities (Ki) and functional potencies (IC50) of this compound for its primary molecular targets. These values are compiled from various in vitro studies and provide a quantitative basis for understanding its receptor interaction profile.

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | Reference(s) |

| Dopamine D2 | This compound | Human | Radioligand Binding | 130 | [10] |

| Dopamine D3 | This compound | Rat | Radioligand Binding | 240 | [10] |

| Dopamine D3 | This compound | Rat | Autoradiography | 30 - 60 (IC50) | [7] |

| Dopamine D2-like | This compound | Rat | Autoradiography | 100 - 1000 (IC50) | [7] |

| Alpha-2A Adrenergic | This compound | Human | Radioligand Binding | ~80 | [3] |

| Alpha-2C Adrenergic | This compound | Human | Radioligand Binding | ~63 | [3] |

Note: Ki and IC50 values can vary between studies due to different experimental conditions, radioligands, and tissue preparations.

Signaling Pathways

This compound's interaction with its target receptors initiates distinct intracellular signaling cascades.

Dopamine D2/D3 Receptor Signaling

As a partial agonist at D2 and D3 receptors, which are typically coupled to Gi/o proteins, this compound is expected to modulate the adenylyl cyclase pathway. Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[11][12] This, in turn, reduces the activity of Protein Kinase A (PKA).

Alpha-2 Adrenergic Receptor Signaling

This compound's antagonism at presynaptic α2-adrenoceptors blocks the negative feedback mechanism that normally inhibits norepinephrine release.[13] By preventing the binding of endogenous norepinephrine to these autoreceptors, this compound leads to an increased release of norepinephrine into the synaptic cleft.

Biased Agonism and Downstream Effectors

The concept of biased agonism suggests that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. For G protein-coupled receptors (GPCRs) like the D2 receptor, signaling can diverge into G protein-dependent pathways (e.g., cAMP modulation) and β-arrestin-dependent pathways.[2][14] Some evidence suggests that this compound's activity at the D2 receptor may involve β-arrestin 2, which could have implications for its long-term effects and potential side-effect profile.[15][16] Further research is needed to fully elucidate the biased agonist properties of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the molecular and cellular effects of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for dopamine and adrenergic receptors.

-

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[17]

-

General Protocol:

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[18]

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of this compound in a suitable buffer.[1][19]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[18]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[17]

-

Functional Assays: cAMP Measurement

These assays determine the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase.

-

Objective: To measure the effect of this compound on cAMP production following D2/D3 receptor stimulation.

-

Principle: Cells expressing the D2 or D3 receptor are treated with this compound. Since these are Gi-coupled receptors, agonism will lead to a decrease in intracellular cAMP levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.[20][21]

-

General Protocol (HTRF-based):

-

Cell Culture and Plating: Cells stably or transiently expressing the receptor of interest are plated in microtiter plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound. Forskolin may be used to stimulate adenylyl cyclase and establish a baseline of cAMP production for measuring inhibition.

-

Cell Lysis and Reagent Addition: Cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.[21]

-

Signal Detection: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the antibody brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is interpolated from the standard curve, and dose-response curves for this compound are generated to determine its EC50 or IC50.

-

Functional Assays: ERK Phosphorylation

Activation of GPCRs can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), providing another measure of functional activity.

-

Objective: To assess this compound-induced ERK phosphorylation as a downstream readout of D2/D3 receptor activation.

-

Principle: Agonist binding to GPCRs can trigger signaling cascades that result in the phosphorylation and activation of ERK. The amount of phosphorylated ERK (p-ERK) can be quantified using methods like Western blotting or high-throughput immunoassays (e.g., AlphaScreen, ELISA).[22][23][24]

-

General Protocol (Western Blot):

-

Cell Culture and Treatment: Cells expressing the target receptor are serum-starved and then treated with this compound for various times and at different concentrations.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

Signal Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.

-

Data Analysis: The intensity of the p-ERK bands is quantified and normalized to total ERK.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into the neurochemical effects of a drug in a physiological context.

-

Objective: To measure the effects of this compound on extracellular dopamine and norepinephrine levels in specific brain regions.

-

Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., striatum or prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the dialysate. The collected dialysate is then analyzed to quantify the neurotransmitter concentrations.[25][26][27]

-

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into the desired brain region of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate. Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate are measured using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[28]

-

Data Analysis: Changes in neurotransmitter levels following this compound administration are expressed as a percentage of the baseline levels.

-

Conclusion

This compound's pharmacological profile is characterized by its partial agonism at dopamine D2 and D3 receptors and its antagonism of α2-adrenergic receptors. This dual mechanism of action provides a solid rationale for its use in Parkinson's disease, addressing both motor and potentially non-motor symptoms. The quantitative data on its binding affinities and the understanding of its downstream signaling pathways, as detailed in this guide, are crucial for a comprehensive appreciation of its therapeutic effects. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this compound and other dopaminergic and adrenergic modulators. Further exploration of its potential for biased agonism will be a key area for future research, potentially leading to the development of more targeted and effective therapies for neurological disorders.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound dihydrochloride, D2/D3 dopamine receptor agonist (CAS 1451048-94-4) | Abcam [abcam.com]

- 9. Inhibitory effects of this compound on adrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. youtube.com [youtube.com]

- 13. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson’s disease drugs, levodopa and this compound, in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson's disease drugs, levodopa and this compound, in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 25. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Piribedil's Interaction with Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piribedil, a non-ergot dopamine agonist, is primarily recognized for its therapeutic efficacy in Parkinson's disease, stemming from its activity at dopamine D2 and D3 receptors and as an antagonist of α2-adrenergic receptors. While its dopaminergic and adrenergic profiles are well-documented, its interaction with the serotonergic system is less defined and often characterized as minimal. This technical guide synthesizes the available preclinical and clinical data on the interaction of this compound with serotonergic pathways. It consolidates quantitative data on receptor binding affinities, outlines general experimental methodologies for investigating these interactions, and provides visualizations of the implicated signaling pathways. The guide also highlights the existing ambiguities and gaps in the current body of research, offering a comprehensive overview for researchers and professionals in drug development.

Introduction

This compound is a piperazine derivative with a multifaceted pharmacological profile. Its primary mechanism of action involves the stimulation of dopamine D2 and D3 receptors, which is central to its use in managing the motor symptoms of Parkinson's disease.[1][2] Additionally, its antagonist activity at α2-adrenergic receptors contributes to its overall therapeutic effects.[3] However, the role of this compound within the serotonergic system remains a subject of ongoing investigation, with some sources suggesting weak or minimal interactions and others pointing to more specific receptor activities.[3][4] Understanding the full spectrum of this compound's neuropharmacology, including its serotonergic profile, is crucial for optimizing its therapeutic applications and anticipating potential side effects.

This compound's Affinity for Serotonin Receptors

The interaction of this compound with serotonin (5-hydroxytryptamine, 5-HT) receptors is characterized by a degree of conflicting evidence in the available literature. While many sources describe its affinity for serotonergic receptors as low, some databases provide specific binding data for certain subtypes.[3] This section summarizes the available quantitative data on this compound's binding affinities for various serotonin receptors.

| Receptor Subtype | Reported Action | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1A | Agonist | Not Reported | Not Reported | DrugBank |

| 5-HT2A | No significant affinity | Not Reported | Not Reported | [1] |

| 5-HT2B | Antagonist | 1202 | Not Reported | DrugBank |

| 5-HT2C | No significant affinity | Not Reported | Not Reported | [1] |

Note: The available quantitative data is sparse and requires further validation through comprehensive binding studies across a wider range of serotonin receptor subtypes. The conflicting reports necessitate more definitive research to fully elucidate this compound's serotonergic receptor binding profile.

Effects on Serotonergic Neurotransmission

The functional consequences of this compound's interaction with serotonin receptors on neurotransmission are not extensively documented. Further research utilizing techniques such as in vivo microdialysis and electrophysiology is required to understand how this compound modulates serotonin synthesis, release, and reuptake, and to determine the physiological impact of its interactions with 5-HT1A and 5-HT2B receptors.

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2B) or from specific brain regions of laboratory animals (e.g., rat hippocampus for 5-HT1A, striatum for 5-HT2B).

-

Incubation: A constant concentration of a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]LSD for 5-HT2B) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex, or striatum) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals before and after the systemic or local administration of this compound.

-

Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline levels.

Electrophysiological Recordings

Objective: To determine the effect of this compound on the firing activity of serotonergic neurons.

General Protocol:

-

Slice Preparation: Coronal brain slices containing the dorsal raphe nucleus, the primary location of serotonergic neurons, are prepared from laboratory animals.

-

Recording: Whole-cell patch-clamp or extracellular single-unit recordings are obtained from identified serotonergic neurons within the dorsal raphe.

-

Drug Application: this compound is bath-applied to the brain slice at various concentrations.

-

Data Acquisition and Analysis: Changes in the firing rate, firing pattern, and membrane potential of the serotonergic neurons in response to this compound application are recorded and analyzed to determine its excitatory or inhibitory effects.

Signaling Pathways and Visualizations

Based on the reported interactions of this compound with 5-HT1A and 5-HT2B receptors, the following diagrams illustrate the potential signaling pathways involved.

This compound's Agonist Action at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Agonism at this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Caption: this compound's potential agonist action at the 5-HT1A receptor.

This compound's Antagonist Action at the 5-HT2B Receptor

The 5-HT2B receptor is a GPCR that couples to Gq/G11 proteins. Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. As an antagonist, this compound would block these downstream effects.

Caption: this compound's potential antagonist action at the 5-HT2B receptor.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of this compound's interaction with serotonergic pathways.

Caption: A workflow for characterizing this compound's serotonergic interactions.

Discussion and Future Directions

The current understanding of this compound's interaction with serotonergic pathways is incomplete and marked by inconsistencies. While its primary role as a dopamine agonist is well-established, the clinical significance of its reported weak 5-HT1A agonism and 5-HT2B antagonism remains to be determined. The antidepressant-like effects of this compound observed in some rodent models could potentially be mediated, in part, by its serotonergic activity, but this requires further investigation.[5]